2-(Phenyltellanyl)benzonitrile
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Overview
Description
2-(Phenyltellanyl)benzonitrile is an organic compound that features a tellurium atom bonded to a phenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyltellanyl)benzonitrile typically involves the reaction of benzonitrile with a phenyl tellurium reagent. One common method is the reaction of benzonitrile with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Phenyltellanyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form tellurium hydrides.
Substitution: The phenyl tellurium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions, often requiring a catalyst or specific solvent.
Major Products Formed
Oxidation: Tellurium oxides and benzonitrile derivatives.
Reduction: Tellurium hydrides and modified benzonitrile.
Substitution: Various substituted benzonitrile compounds depending on the nucleophile used.
Scientific Research Applications
2-(Phenyltellanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Phenyltellanyl)benzonitrile involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. This can lead to the inhibition of enzymes or the alteration of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Lacks the tellurium atom and has different chemical properties and reactivity.
Phenyl tellurium compounds: Similar in containing tellurium but may have different substituents and reactivity.
Tellurium-containing nitriles: Share the nitrile group and tellurium atom but differ in the specific structure and properties.
Uniqueness
2-(Phenyltellanyl)benzonitrile is unique due to the presence of both a tellurium atom and a benzonitrile moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113560-90-0 |
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Molecular Formula |
C13H9NTe |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
2-phenyltellanylbenzonitrile |
InChI |
InChI=1S/C13H9NTe/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H |
InChI Key |
QUGHUNSISDJBRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]C2=CC=CC=C2C#N |
Origin of Product |
United States |
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